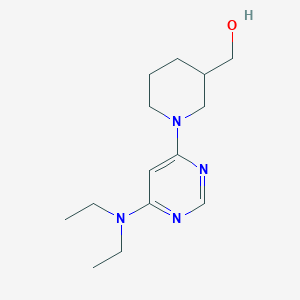![molecular formula C18H13NO4S B2435844 Ácido 3-[(3-fenoxibenzoil)amino]-2-tiofeno-carboxílico CAS No. 849333-95-5](/img/structure/B2435844.png)
Ácido 3-[(3-fenoxibenzoil)amino]-2-tiofeno-carboxílico
Descripción general
Descripción
3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid is an organic compound with the molecular formula C18H13NO4S It is characterized by the presence of a thiophene ring, a phenoxybenzoyl group, and a carboxylic acid functional group
Aplicaciones Científicas De Investigación
3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid is the Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) . PPAR-γ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism .
Mode of Action
3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid acts as an agonist of PPAR-γ . This means it binds to the receptor and activates it, leading to a series of intracellular events. The activation of PPAR-γ can lead to the transcription of specific genes that regulate glucose and lipid metabolism .
Biochemical Pathways
The activation of PPAR-γ by 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid affects several biochemical pathways. It can lead to the activation of glucokinase , an enzyme that facilitates the first step of glycolysis by converting glucose to glucose-6-phosphate . This compound also exhibits antiglycation properties, which can prevent the formation of advanced glycation end-products, harmful compounds that can accumulate in diabetes and aging .
Result of Action
The activation of PPAR-γ and glucokinase by 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid can lead to improved glucose metabolism . Its antiglycation properties can help prevent the accumulation of harmful advanced glycation end-products . These actions can potentially be beneficial in the management of metabolic disorders like diabetes .
Action Environment
The action, efficacy, and stability of 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid can be influenced by various environmental factors These may include the physiological environment (such as pH and temperature), presence of other drugs or substances, and individual patient factors (such as age, sex, genetics, and disease state).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid typically involves the reaction of 3-aminothiophene-2-carboxylic acid with 3-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxamide
- 3-[(3-Phenoxybenzoyl)amino]-2-thiophenesulfonic acid
- 3-[(3-Phenoxybenzoyl)amino]-2-thiophenemethanol
Uniqueness
3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid is unique due to the presence of both a carboxylic acid group and a thiophene ring, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S/c20-17(19-15-9-10-24-16(15)18(21)22)12-5-4-8-14(11-12)23-13-6-2-1-3-7-13/h1-11H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJBKTLOTKCFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(SC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330210 | |
| Record name | 3-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666050 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849333-95-5 | |
| Record name | 3-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2435761.png)


![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2435768.png)


![6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2435774.png)




![propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2435780.png)
![3-(2,4-dimethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2435782.png)

